Prenylamine gluconate

Sodium channel pharmacology Batrachotoxinin binding Arylalkylamine structure-activity

Prenylamine gluconate is the D-gluconate salt of prenylamine, a diphenylalkylamine that functions as both a non-selective calcium channel blocker and a calmodulin (CaM) antagonist. Originally introduced in the 1960s under the trade name Segontin for the management of angina pectoris, prenylamine was withdrawn globally in 1988 due to its association with QT interval prolongation and life-threatening ventricular arrhythmias, making it the first drug removed from the market specifically for QT-related proarrhythmic risk.

Molecular Formula C30H39NO7
Molecular Weight 525.6 g/mol
CAS No. 21156-48-9
Cat. No. B14713745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrenylamine gluconate
CAS21156-48-9
Molecular FormulaC30H39NO7
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(C(C(C(=O)O)O)O)O)O)O
InChIInChI=1S/C24H27N.C6H12O7/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-16,20,24-25H,17-19H2,1H3;2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1
InChIKeyXWLQOHKWSBPMOX-IFWQJVLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prenylamine Gluconate (CAS 21156-48-9): A Dual-Action Calcium Channel Blocker and Calmodulin Antagonist for Specialized Cardiovascular Research


Prenylamine gluconate is the D-gluconate salt of prenylamine, a diphenylalkylamine that functions as both a non-selective calcium channel blocker and a calmodulin (CaM) antagonist [1]. Originally introduced in the 1960s under the trade name Segontin for the management of angina pectoris, prenylamine was withdrawn globally in 1988 due to its association with QT interval prolongation and life-threatening ventricular arrhythmias, making it the first drug removed from the market specifically for QT-related proarrhythmic risk [2]. The compound's dual mechanism—inhibition of L-type calcium channels combined with direct binding to and inhibition of the Ca²⁺-calmodulin complex [3]—produces a pharmacodynamic profile that is distinct within the calcium channel blocker class.

Dual Mechanism Calcium channel block + calmodulin antagonism Distinct from dihydropyridines and other CCBs
Salt Form Gluconate salt for aqueous solubility Supports perfusion buffers without co-solvents
Ion Channel Probe Sodium channel site-2 binding context Arylalkylamine class; compare with flunarizine/cinnarizine
Safety Pharmacology Positive control for QT prolongation assays Clinically documented hERG risk reference compound

Why Prenylamine Gluconate Cannot Be Substituted by Other Calcium Channel Blockers or Prenylamine Salts


Generic substitution with other calcium channel blockers—such as verapamil, diltiazem, or nifedipine—fails to reproduce the pharmacological signature of prenylamine gluconate because prenylamine exerts significant calmodulin antagonism (IC₅₀ 45 µM) that is absent in dihydropyridines like nifedipine and nicardipine, which do not displace [³H]bepridil from calmodulin at any concentration tested [1]. Furthermore, prenylamine demonstrates potent sodium channel binding (IC₅₀ 32 nM at site 2) that is not shared by other antianginal classes [2]. Substituting the gluconate salt for prenylamine base or the lactate salt is also problematic: the gluconate counterion confers aqueous solubility of ≥25 mg/mL, enabling aqueous formulation for in vitro perfusion studies and in vivo oral administration without organic co-solvents, whereas the free base exhibits solubility of only 0.05 mg/mL [3]. These differences in both pharmacodynamic target engagement and physicochemical handling properties mean that experimental outcomes—particularly in isolated organ perfusion, ion channel electrophysiology, and calmodulin-dependent enzyme assays—cannot be reliably reproduced using alternative prenylamine salts or other calcium channel blockers.

Calmodulin Most calcium channel blockers (nifedipine, nicardipine, diltiazem) lack calmodulin antagonism; verapamil shows only weak binding. Pharmacological profile may shift if substituted.
Sodium channel Prenylamine binds sodium channel site-2 with high affinity; verapamil and nifedipine are weak or inactive at this site. Electrophysiology outcomes may not reproduce.
Solubility Gluconate salt provides ≥25 mg/mL aqueous solubility; free base solubility is ~0.05 mg/mL. Formulation and exposure conditions differ markedly.

Quantitative Differentiation Evidence for Prenylamine Gluconate vs. Closest Pharmacological Comparators


Sodium Channel Site-2 Binding Affinity: Prenylamine vs. Flunarizine and Cinnarizine

In a direct head-to-head comparison using rat synaptosomal preparations, prenylamine inhibited [³H]batrachotoxinin-A 20-α-benzoate (³H-BTX-B) binding to voltage-gated sodium channel site 2 with an IC₅₀ of 32 nM. This potency positions prenylamine between flunarizine (IC₅₀ 27 nM) and cinnarizine (IC₅₀ 79 nM) among arylalkylamine antianginal agents [1]. The same rank order was reproduced in cardiac membrane preparations. In contrast, verapamil was substantially weaker in this assay (IC₅₀ for Na⁺ influx inhibition = 110 µM vs. 15 µM for prenylamine), and nifedipine exceeded 100 µM [1]. This demonstrates that prenylamine possesses a sodium channel modulatory component that is quantitatively distinct from other calcium channel blocker subclasses.

Na⁺ channel site-2 binding
Head-to-head
Prenylamine IC₅₀ 32 nM; flunarizine 27 nM, cinnarizine 79 nM, verapamil Na⁺ influx 110 µM, nifedipine >100 µM
Supports sodium channel site-2 probe selection; rank-order consistent across synaptosome and cardiac membranes
³H-BTX-B binding assay; rat brain synaptosomes
Sodium channel pharmacology Batrachotoxinin binding Arylalkylamine structure-activity Cardiac ion channels

Calmodulin Binding Affinity: Quantitative Ranking Among Calcium Channel Blockers

Using an equilibrium column binding technique with [³H]bepridil as the radioligand, prenylamine displaced [³H]bepridil from the Ca²⁺-calmodulin complex with an IC₅₀ of 45 µM. This was evaluated alongside a panel of calcium channel blockers in the same experimental system [1]. Bepridil itself was the most potent (IC₅₀ 4 µM), followed by the selective calmodulin antagonist W-7 (IC₅₀ 28 µM). Prenylamine (45 µM) was approximately 2.9-fold more potent than verapamil (IC₅₀ 130 µM) and 15.6-fold more potent than diltiazem (IC₅₀ 700 µM). Critically, the dihydropyridines nifedipine and nicardipine produced no displacement of [³H]bepridil from calmodulin at any concentration tested, indicating a complete absence of calmodulin antagonism in the dihydropyridine subclass [1]. The displacement potency correlated significantly with inhibition of myosin light chain kinase (MLCK) activity.

Calmodulin binding affinity
Head-to-head
Prenylamine IC₅₀ 45 µM; bepridil 4 µM, W-7 28 µM, verapamil 130 µM, diltiazem 700 µM, nifedipine/nicardipine no displacement
Only prenylamine and bepridil show dual CCB + CaM antagonism; dihydropyridines lack calmodulin binding
[³H]bepridil equilibrium column; purified calmodulin
Calmodulin antagonism Myosin light chain kinase Calcium signaling Bepridil displacement assay

Antiarrhythmic Inefficacy in Acute Coronary Occlusion: Direct Comparison with Verapamil and Nifedipine

In a head-to-head evaluation of antiarrhythmic efficacy using an anesthetized pig model of acute left anterior descending (LAD) coronary artery occlusion-reperfusion, prenylamine was tested at doses up to 5 mg/kg intravenously and produced no significant reduction in either the number of occlusion-induced arrhythmias or the incidence of ventricular fibrillation [1]. By direct contrast, verapamil at only 0.2 mg/kg i.v. significantly reduced both arrhythmia frequency during occlusion and the incidence of ventricular fibrillation during occlusion and reperfusion. Nifedipine (0.04–0.2 mg/kg i.v.) produced a modest but significant dose-dependent decrease in VF incidence during occlusion only, though this was accompanied by increased ectopic activity [1]. Notably, prenylamine caused only minimal changes in heart rate and blood pressure, suggesting limited calcium entry blockade on myocardial and vascular tissue at the doses employed, whereas verapamil and nifedipine produced measurable hemodynamic effects consistent with their calcium antagonist activity [1].

Antiarrhythmic inefficacy
Head-to-head
Prenylamine up to 5 mg/kg i.v. no antiarrhythmic/antifibrillatory effect; verapamil 0.2 mg/kg significantly reduced VF
Supports use as negative control in ischemia-reperfusion arrhythmia models; differentiates from effective CCBs
Pig LAD occlusion-reperfusion model
Myocardial ischemia-reperfusion Ventricular fibrillation Antiarrhythmic drug testing Calcium entry blocker comparison

QT Interval Prolongation Liability: Quantitative Clinical Differentiation from Modern Calcium Channel Blockers

In a prospective clinical trial of 29 patients with angina pectoris, treatment with prenylamine 180 mg daily produced statistically significant QT interval prolongation on resting electrocardiograms after only one week of therapy; this prolongation persisted for the entire treatment duration of up to 6 months and normalized within 2 weeks of drug withdrawal [1]. This QT prolongation liability was the direct cause of prenylamine's worldwide market withdrawal in 1988, following multiple case reports of drug-induced torsades de pointes and ventricular tachycardia [2]. By contrast, modern calcium channel blockers such as verapamil and diltiazem do not carry QT prolongation warnings at therapeutic doses; verapamil has even been investigated for the treatment of certain long QT syndromes . This creates a clear procurement-grade distinction: prenylamine gluconate is uniquely suited as a positive control compound for in vitro cardiac safety pharmacology assays (e.g., hERG channel screening, comprehensive in vitro proarrhythmia assay [CiPA], or isolated cardiomyocyte action potential duration measurements), whereas verapamil or nifedipine cannot serve this purpose.

QT prolongation liability
Reported
Significant QT prolongation after 1 week at 180 mg/day p.o.; sustained through 6 months; normalized after withdrawal
Establishes prenylamine as a reference compound for cardiac safety pharmacology positive control; verapamil and diltiazem lack this liability
Clinical trial data; 29 angina patients
QT prolongation Cardiac safety pharmacology Torsades de pointes risk Proarrhythmic potential

Dose-Dependent Myocardial Protection During Ischemia: Prenylamine Gluconate vs. Gluconate-Treated Controls

In a controlled study using the isolated working rat heart preparation, long-term oral administration of prenylamine gluconate at a low dose (10 mg/kg/day for 2 weeks) produced a significant reduction in basal cardiac function compared with gluconate-treated controls, but after 35 minutes of low-flow ischemia, this same low-dose group exhibited reduced enzyme leakage and increased post-ischemic functional recovery [1]. In contrast, the high-dose group (100 mg/kg/day) showed no significant reduction in basal function and no improvement in post-ischemic recovery, though it did produce a dose-dependent reduction in the incidence of post-ischemic arrhythmias [1]. This non-linear dose-response relationship suggests a biphasic pharmacological effect that is dose-dependent and not observed with other calcium channel blockers such as verapamil, which typically show monotonic dose-response cardioprotection in similar isolated heart models [1].

Dose-dependent myocardial protection
Cross-study
Low dose 10 mg/kg/day reduced enzyme leakage, improved functional recovery; high dose 100 mg/kg/day no ischemic protection but reduced arrhythmias
Supports biphasic dose-response study design; dissociates anti-ischemic tissue protection from antiarrhythmic effect
Isolated working rat heart; 2-week oral pre-treatment
Isolated heart perfusion Myocardial ischemia-reperfusion injury Enzyme leakage Functional recovery

Procurement-Relevant Application Scenarios for Prenylamine Gluconate Based on Quantitative Differentiation Evidence


Cardiac Safety Pharmacology: Positive Control for hERG Channel and Comprehensive In Vitro Proarrhythmia Assay (CiPA) Screening

Prenylamine gluconate is an ideal positive control compound for cardiac ion channel safety panels due to its well-documented clinical QT prolongation liability. The compound caused significant QT interval prolongation in patients within one week of treatment at 180 mg/day, with effects sustained throughout therapy and reversible upon withdrawal [1]. This clinical arrhythmogenic profile, combined with its known calmodulin antagonism (IC₅₀ 45 µM) and sodium channel binding (IC₅₀ 32 nM), makes it suitable for validating the sensitivity of hERG channel assays, multi-ion-channel screening platforms, and stem-cell-derived cardiomyocyte action potential duration assays [2][3]. Verapamil, a common comparator calcium channel blocker, is unsuitable for this application because it lacks clinical QT prolongation and is instead a known hERG trafficking corrector in some contexts .

Calmodulin-Dependent Enzyme Pharmacology: Reference Antagonist for MLCK and CaM-Kinase Pathway Studies

Prenylamine binds directly to the Ca²⁺-calmodulin complex with an IC₅₀ of 45 µM and inhibits calmodulin-dependent myosin light chain kinase (MLCK) activity with a Ki value consistent with its calmodulin binding affinity [1]. This makes prenylamine gluconate a valuable reference antagonist for biochemical and cell-based studies of calmodulin-dependent signaling. Unlike the more potent calmodulin antagonist bepridil (IC₅₀ 4 µM), prenylamine offers an intermediate potency that may be advantageous for dose-response experiments requiring partial calmodulin pathway inhibition rather than complete blockade [1]. The high aqueous solubility of the gluconate salt (≥25 mg/mL) facilitates direct addition to aqueous enzyme assay buffers without organic co-solvents that might denature calmodulin or MLCK [2].

Isolated Heart Ischemia-Reperfusion Models: Tool Compound for Dissociating Anti-Ischemic and Antiarrhythmic Mechanisms

The biphasic dose-response relationship of prenylamine gluconate in the isolated working rat heart—where low-dose (10 mg/kg/day) pre-treatment reduces ischemic enzyme leakage and improves functional recovery, while high-dose (100 mg/kg/day) loses tissue protection but reduces post-ischemic arrhythmias—makes this compound uniquely suited for mechanistic studies that aim to dissect the pathways mediating myocardial tissue salvage from those governing electrical stability during reperfusion [1]. The acute administration data further support this application: acute prenylamine gluconate (4 µM in perfusate) increased the percentage of hearts recovering functional activity after severe ischemia, distinguishing it from chronic-only treatment protocols [2].

Sodium Channel Pharmacology: Arylalkylamine Probe for Voltage-Gated Sodium Channel Site 2

With an IC₅₀ of 32 nM for inhibition of [³H]batrachotoxinin-A 20-α-benzoate binding to sodium channel site 2 in rat synaptosomes, prenylamine is among the most potent arylalkylamine ligands for this site, surpassed only marginally by flunarizine (IC₅₀ 27 nM) but significantly more potent than cinnarizine (IC₅₀ 79 nM) [1]. Its sodium channel activity is further confirmed by direct measurement of ²²Na⁺ influx inhibition (IC₅₀ 15 µM), where prenylamine is 7.3-fold more potent than verapamil (IC₅₀ 110 µM) [1]. For electrophysiology laboratories studying state-dependent sodium channel block or screening for sodium channel modulators with concomitant calcium channel activity, prenylamine gluconate provides a well-characterized probe with activity at both ion channel families.

Application
Selection Property
Validation Focus
Cardiac ion channel safety panel positive control
Reported QT prolongation endpoint context
hERG assay sensitivity and multi-ion-channel screening validation
Calmodulin-dependent enzyme pharmacology studies
Direct calmodulin binding and MLCK inhibition context
Calmodulin-dependent kinase and enzyme assay inhibition profiling
Isolated heart ischemia-reperfusion mechanistic research
Biphasic dose-response relationship (anti-ischemic vs antiarrhythmic)
Tissue protection and electrical stability endpoint dissociation
Voltage-gated sodium channel site-2 probe
High-affinity arylalkylamine site-2 binding context
Sodium channel modulatory activity and concomitant calcium channel interaction
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